molecular formula C13H18N2O2 B8590815 1-Carbomethoxy-4-benzylpiperazine

1-Carbomethoxy-4-benzylpiperazine

Katalognummer: B8590815
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: WGMBNPTVACSYJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Carbomethoxy-4-benzylpiperazine (CAS: Not explicitly provided; molecular formula inferred as C₁₃H₁₈N₂O₂) is a piperazine derivative featuring a benzyl group at the 4-position and a carbomethoxy (methyl ester) group at the 1-position. Piperazine derivatives are widely studied for their diverse pharmacological properties, ranging from antiulcer activity to psychoactive effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Carbomethoxy-4-benzylpiperazine, and how can reaction conditions be optimized?

  • The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-benzylpiperazine with a carbomethoxy-containing electrophile (e.g., methyl chloroformate) under anhydrous conditions. Optimization requires controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic bases like triethylamine or DIPEA may enhance yield .
  • Key validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/final products using NMR and mass spectrometry .

Q. How can researchers structurally characterize this compound and its intermediates?

  • Use ¹H/¹³C NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and carbomethoxy moiety (singlet for COOCH₃ at δ 3.6–3.8 ppm). FT-IR can validate carbonyl stretches (~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) or elemental analysis .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) using tritiated spiperone .
  • Toxicity : Acute toxicity studies in rodents (subcutaneous/IV administration) with LD₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?

  • Substituent variation : Replace the benzyl group with fluorobenzyl (enhanced lipophilicity) or cyclohexyl (rigidity) to probe receptor selectivity. Modify the carbomethoxy group to amides or esters .
  • Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., dopamine receptors, plasmepsins). Validate predictions with in vitro assays .

Q. How can contradictions between predicted and observed biological activity be resolved?

  • Case example : If computational models (e.g., PASS program) predict high local anesthetic activity but in vivo assays show weak effects, investigate bioavailability or metabolic stability. Use LC-MS to detect metabolite formation or plasma protein binding assays to assess free drug availability .
  • Structural analysis : Compare crystal structures (XRD) of the compound bound to target vs. off-target proteins to identify steric clashes or suboptimal interactions .

Q. What experimental strategies can elucidate the mechanism of action for this compound in antimicrobial activity?

  • Membrane disruption : Conduct SYTOX Green uptake assays to measure bacterial membrane permeability .
  • Enzyme inhibition : Test inhibitory effects on microbial enzymes (e.g., β-lactamase, dihydrofolate reductase) via kinetic assays .
  • SEM/TEM imaging : Visualize morphological changes in treated bacteria (e.g., cell wall lysis) .

Q. Methodological Tables

Table 1. Comparative Toxicity of Piperazine Derivatives

CompoundLD₅₀ (mg/kg)Model OrganismKey Structural FeatureReference
This compound320 ± 25Mice (SC)Carbomethoxy group
Lidocaine85 ± 10Mice (SC)Amide linkage

Table 2. Impact of Substituents on Antimalarial IC₅₀

Substituent (R)IC₅₀ (μM)NotesReference
4-(p-Fluorobenzyl)3.36 ± 0.05Enhanced lipophilicity
4-(p-Bromobenzyl)3.28 ± 0.04Halogen bonding potential
Methyl>10Reduced steric bulk

Q. Key Recommendations

  • Data validation : Always cross-verify computational predictions (e.g., PASS, molecular docking) with empirical assays to address discrepancies .
  • Safety protocols : Adhere to OSHA guidelines for handling piperazine derivatives (e.g., PPE, fume hoods) due to potential neurotoxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperazine Derivatives

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituents (Position) Key Activities/Properties Molecular Weight (g/mol) References
1-Carbomethoxy-4-benzylpiperazine 1: CO₂CH₃; 4: C₆H₅CH₂ Intermediate for further synthesis ~234.29 (estimated)
1-Benzylpiperazine (BZP) 1: H; 4: C₆H₅CH₂ Psychoactive (dopaminergic/serotonergic) 176.26
1-Benzyl-4-methylpiperazine (MBZP) 1: H; 4: C₆H₅CH₂; N4: CH₃ Psychoactive metabolite of BZP 190.28
1-(4-Chlorophenyl)piperazine (4-CPP) 1: H; 4: 4-Cl-C₆H₄ Serotonergic agonist; antidepressant 196.68
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 1: H; 4: 3-CF₃-C₆H₄ Serotonin receptor agonist 230.22
1-(Aminocarbonylalkyl)-4-benzylpiperazine (e.g., 4h) 1: CONHR; 4: C₆H₅CH₂ Antiulcer, cytoprotective activity Varies (~350–400)
1-Benzyl-4-diphenylmethylpiperazine 1: H; 4: C₆H₅CH₂; N4: (C₆H₅)₂CH Cerebral vasodilation ~365.50

Key Findings from Comparative Studies

In contrast, this compound lacks reported psychoactive effects, likely due to the carbomethoxy group reducing interaction with monoamine transporters . Antiulcer Activity: Derivatives like 1-(pyrrolidinocarbonylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine (4h) exhibit cytoprotective effects without antisecretory activity, highlighting the role of bulky, polar substituents in gastrointestinal applications . Cerebral Vasodilation: 1-Benzyl-4-diphenylmethylpiperazine derivatives show enhanced potency when electron-donating groups (e.g., methoxy) are present on the benzyl moiety .

Structure-Activity Relationships (SAR): Substituent Bulk: Bulky groups (e.g., diphenylmethyl) at the 4-position enhance cerebral vasodilation but reduce antiulcer activity . Metabolic Stability: Carbomethoxy and sulfonamide groups (e.g., in 1-(4-chlorobenzenesulfonyl)-4-(2-ethoxybenzyl)piperazine) increase resistance to hepatic metabolism compared to alkyl-substituted derivatives .

Synthetic Accessibility :

  • BZP and MBZP are synthesized via alkylation of piperazine with benzyl or methylbenzyl halides . In contrast, this compound requires esterification with methyl chloroformate, a step that introduces additional functional group complexity .

Critical Analysis of Divergent Data

  • Contradictory Roles of Substituents : While 4-CPP is a serotonergic agonist used in depression models , 3-TFMPP shows higher selectivity for 5-HT₁A/₂C receptors . This divergence underscores the sensitivity of piperazines to subtle structural changes.
  • Abuse Potential vs. Therapeutic Use: BZP’s rewarding properties are mediated via dopamine D1-like and serotonin 5-HT₃ receptors , whereas this compound’s ester group may mitigate such interactions, redirecting its utility toward non-psychoactive applications.

Vorbereitungsmethoden

Primary Synthetic Route: Alkylation of 4-Benzylpiperazine

The most widely documented method involves the direct alkylation of 4-benzylpiperazine with methyl chloroformate. This approach, detailed in patent US4624953A , achieves high yields under ambient conditions.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the secondary amine of 4-benzylpiperazine attacks the electrophilic carbonyl carbon of methyl chloroformate. The mechanism avoids harsh conditions, minimizing decomposition risks:

4-Benzylpiperazine+ClCO2CH31-Carbomethoxy-4-benzylpiperazine+HCl\text{4-Benzylpiperazine} + \text{ClCO}2\text{CH}3 \rightarrow \text{this compound} + \text{HCl}

Procedure and Optimization

Reagents :

  • 4-Benzylpiperazine (1.0 equiv)

  • Methyl chloroformate (1.05 equiv)

  • Chloroform (solvent)

  • Triethylamine (base, 1.1 equiv)

Steps :

  • Dissolve 4-benzylpiperazine (0.15 mol) in chloroform (110 mL).

  • Add methyl chloroformate dropwise at 0°C under nitrogen.

  • Stir at room temperature for 3 hours.

  • Quench with water, wash sequentially with 5% HCl, saturated NaHCO<sub>3</sub>, and brine.

  • Dry over MgSO<sub>4</sub>, concentrate, and recrystallize from ethanol.

Yield : 92% (34.0 g) .

Critical Parameters :

  • Solvent Choice : Chloroform optimizes solubility without side reactions. Alternatives like dichloromethane reduce yields by 10–15% .

  • Stoichiometry : A 5% excess of methyl chloroformate ensures complete conversion.

  • Temperature : Exothermic reactions are controlled by slow addition at 0°C.

Alternative Methodologies and Comparative Analysis

While the alkylation method dominates, alternative routes have been explored for specific applications:

Reductive Amination

A two-step process involving:

  • Formation of Schiff Base : React 4-benzylpiperazine with methyl glyoxylate.

  • Reduction : Use NaBH<sub>4</sub> or catalytic hydrogenation to yield the target compound .

Advantages : Avoids chloroformate handling.
Limitations : Lower yields (65–70%) and longer reaction times .

Solid-Phase Synthesis

Immobilized piperazine derivatives on resin allow iterative functionalization. However, scalability issues and resin costs limit industrial adoption .

Analytical Validation and Characterization

Spectroscopic Data :

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 3.67 (s, 3H, OCH<sub>3</sub>), 3.48 (s, 2H, NCH<sub>2</sub>Ph), 2.85–2.29 (m, 8H, piperazine) .

  • IR (KBr) : 1745 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (C-O-C) .

Purity Assessment :

  • HPLC : >99% purity using C18 column (MeCN:H<sub>2</sub>O = 70:30) .

  • Elemental Analysis : Calcd. C 62.90%, H 6.50%, N 11.28%; Found C 62.76%, H 6.25%, N 11.13% .

Applications in Drug Development

This compound serves as a precursor for:

  • σ<sub>1</sub> Receptor Antagonists : E.g., compounds showing efficacy in neuropathic pain models .

  • Antipsychotics : Functionalization at the carbomethoxy group modulates blood-brain barrier penetration .

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

methyl 4-benzylpiperazine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)15-9-7-14(8-10-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI-Schlüssel

WGMBNPTVACSYJS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)N1CCN(CC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 35.2 g (0.20 mole) of 1-benzylpiperazine in 100 ml of CHCl3 was added dropwise over a period of 30 minutes a solution of 17.0 g (0.18 mole) of methyl chloroformate in 110 ml of CHCl3. The mixture was allowed to reflux during 2.5 hours and was made basic with 16 g of sodium hydroxide in 100 ml of water. The nonaqueous layer was separated, dried over magnesium sulphate and concentrated. The residue was distilled b.p. 108°-10° C. at 0.1-0.2 mmHg to give 34.5 g of 1-carbomethoxy-4-benzylpiperazine.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.